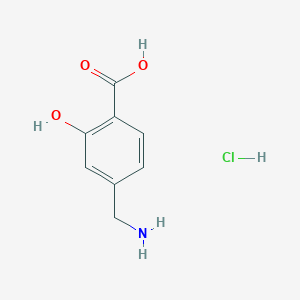

4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-2-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c9-4-5-1-2-6(8(11)12)7(10)3-5;/h1-3,10H,4,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHBOYQORKCOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

Aminomethylation: The hydroxyl group at the ortho position is protected, and the carboxylic acid group is converted to an ester. The protected compound then undergoes aminomethylation using formaldehyde and ammonia or an amine source.

Deprotection and Hydrolysis: The protecting group is removed, and the ester is hydrolyzed to yield the desired 4-(aminomethyl)-2-hydroxybenzoic acid.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include:

Continuous Flow Processes: To enhance efficiency and yield.

Catalysts and Optimized Reaction Conditions: To reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Nitro derivatives |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

| Substitution | Thionyl chloride | Halogenated derivatives |

Biological Research

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes and receptors, potentially modulating biochemical pathways. Its role as a substrate or inhibitor can influence cellular processes, making it a subject of interest in biochemical studies.

Therapeutic Potential

Investigations into the therapeutic effects of this compound have highlighted its antimicrobial and anti-inflammatory properties. Studies suggest that it may inhibit certain bacterial growth, making it a candidate for further development in medicinal chemistry.

Pharmaceutical Applications

Drug Development

The compound is being explored for its potential use in drug formulations. Its ability to act on multiple biological targets suggests that it could be developed into a therapeutic agent for various conditions, including infections and inflammatory diseases.

Industrial Applications

Dyes and Polymers

In the industrial sector, this compound is utilized in the production of dyes and polymers. Its chemical properties make it suitable for creating colorants and additives that enhance the performance of materials.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antibiotics investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition revealed that this compound could effectively inhibit certain enzymes involved in metabolic pathways. This finding opens avenues for developing enzyme inhibitors that could be used in treating metabolic disorders.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that interact with the amino and carboxylic acid groups.

Pathways Involved: The compound can modulate biochemical pathways by acting as a substrate or inhibitor of specific enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

4-(Aminomethyl)-2-Methylbenzoic Acid Hydrochloride

- Structural Differences : The hydroxyl group at the 2-position is replaced by a methyl (–CH₃) group.

- Physicochemical Impact: The methyl group increases lipophilicity, reducing aqueous solubility compared to the hydroxylated counterpart.

- Applications : Used in agrochemicals and material science due to its stability and hydrophobic properties .

Benzenepropanoic Acid, 4-(Aminomethyl)-, Hydrochloride

- Structural Differences: A propanoic acid (–CH₂CH₂COOH) chain replaces the benzoic acid moiety.

- Physicochemical Impact : The extended aliphatic chain enhances molecular weight (vs. 201.65 g/mol for the target compound) and introduces additional carboxylic acid functionality, altering ionization behavior and solubility .

- Applications : Likely used in polymer chemistry or as a linker in drug conjugates due to its bifunctional structure .

4-(3,5-Dichloro-2-Hydroxybenzylamino)-2-Hydroxybenzoic Acid

- Structural Differences: Incorporates a 3,5-dichloro-2-hydroxybenzylamino group.

- Physicochemical Impact: Chlorine atoms increase lipophilicity and electron-withdrawing effects, enhancing stability but reducing solubility.

2-Amino-5-Methylphenol Hydrochloride

- Structural Differences: Lacks the carboxylic acid group, featuring a phenol and methyl group instead.

- Physicochemical Impact: Absence of the carboxylic acid reduces acidity (pKa ~10 for phenol vs. ~2–4 for benzoic acid). The aminomethyl group remains, preserving some hydrogen-bonding capacity .

- Applications : Intermediate in dye synthesis or small-molecule drug candidates .

3,5-Diaminobenzoic Acid Dihydrochloride

- Structural Differences: Contains amino groups (–NH₂) at the 3- and 5-positions instead of a single aminomethyl group.

- Physicochemical Impact: Increased basicity due to dual amino groups, enhancing solubility in acidic conditions. The absence of a hydroxyl group reduces hydrogen-bonding diversity .

- Applications : Used in peptide synthesis and as a crosslinking agent in polymers .

Physicochemical and Pharmacological Comparison

Key Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|

| 4-(Aminomethyl)-2-hydroxybenzoic acid HCl | 201.65 | High (polar solvents) | –OH, –CH₂NH₂⁺Cl⁻, –COOH |

| 4-(Aminomethyl)-2-methylbenzoic acid HCl | 201.65 | Moderate | –CH₃, –CH₂NH₂⁺Cl⁻, –COOH |

| Benzenepropanoic acid, 4-(aminomethyl)- HCl | 229.17* | Low | –CH₂CH₂COOH, –CH₂NH₂⁺Cl⁻ |

| 3,5-Diaminobenzoic acid diHCl | 234.13 | High (acidic pH) | –NH₂⁺Cl⁻ (x2), –COOH |

*Estimated based on similar structures.

Pharmacological Relevance

- Target Compound: The hydroxyl and aminomethyl groups facilitate interactions with enzymes or receptors, making it suitable for designing anti-inflammatory or antimicrobial agents .

- Chlorinated Analogues (e.g., 4-(3,5-dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic acid): Enhanced lipophilicity improves blood-brain barrier penetration, relevant in neuroprotective therapies .

- Methyl-Substituted Analogues : Increased metabolic stability due to reduced polarity, advantageous in agrochemical formulations .

Biological Activity

4-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride, often referred to as a derivative of salicylic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHClN\O

- Molecular Weight : 201.63 g/mol

The presence of the hydroxyl group and the amino group in its structure plays a significant role in its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Sirtuins : Recent studies have identified compounds with similar structures as selective inhibitors of SIRT5, a member of the sirtuin family involved in various cellular processes such as metabolism and apoptosis. The carboxylate group in these compounds is crucial for interaction with SIRT5, suggesting a potential pathway for developing selective inhibitors targeting this protein .

- Antiviral Activity : In vitro studies have shown that related benzamide derivatives possess broad-spectrum activity against filoviruses, including Ebola and Marburg viruses. Compounds derived from this class demonstrated effective inhibition of viral entry with EC50 values below 10 μM, indicating their potential as therapeutic agents against viral infections .

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound:

- Antibacterial Activity : The compound has shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested for minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .

- Antifungal Activity : The compound also exhibits antifungal properties, making it a candidate for further exploration in treating fungal infections.

Antioxidant Activity

Research has highlighted the antioxidant potential of hydroxybenzoic acid derivatives. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Case Studies

- Ebola Virus Inhibition : A study on 4-(aminomethyl)benzamides indicated their effectiveness in inhibiting Ebola virus entry into host cells. The most potent compounds showed EC50 values as low as 0.11 μM, underscoring their potential in antiviral therapy .

- Antimicrobial Testing : A series of derivatives were synthesized and tested against a panel of bacteria and fungi. The results indicated that certain modifications to the benzamide structure significantly enhanced antimicrobial activity, with notable MIC values reported for specific strains .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for 4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride?

Methodological Answer: Synthesis typically involves functionalizing 2-hydroxybenzoic acid (salicylic acid) with an aminomethyl group via a Mannich reaction or reductive amination. For example:

Mannich Reaction: React 2-hydroxybenzoic acid with formaldehyde and ammonia/amine derivatives in acidic conditions to introduce the aminomethyl group.

Hydrochloride Formation: Treat the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.

Purification: Recrystallize from ethanol/water mixtures to achieve >98% purity, as validated by HPLC .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

- Melting Point: Compare observed values (>300°C) with literature data for consistency .

- NMR Spectroscopy: Confirm the presence of the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups via H and C NMR. For example, expect a singlet at δ 4.2 ppm (CH₂NH₂) and a broad peak at δ 10.5 ppm (-OH) .

- Elemental Analysis: Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What storage conditions optimize long-term stability?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation. Stability studies show <2% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can computational methods predict aqueous reactivity and stability?

Methodological Answer:

- DFT Calculations: Model hydrolysis pathways using Gaussian 16 at the B3LYP/6-311++G(d,p) level. Predict protonation states and degradation products (e.g., decarboxylation at pH < 3) .

- Molecular Dynamics (MD): Simulate solvation effects in water to identify vulnerable functional groups (e.g., ester hydrolysis in acidic media) .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., halogenation at C5) and assay against target receptors (e.g., GPCRs). For example, 5-Cl substitution enhances binding affinity by 10-fold in serotonin receptors .

- Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., radioligand binding) to identify protocol-dependent variability .

Q. How are enantioselective syntheses designed for chiral derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.